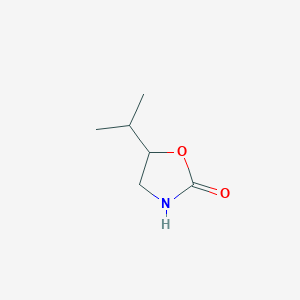
4-chloro-2-(oxolan-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(oxolan-3-yl)pyrimidine, also known as 4-chloro-2-oxopyrimidine, is a heterocyclic compound that is used in various scientific research applications. It is a synthetic organic compound with a molecular formula of C4H4ClN2O. 4-Chloro-2-(oxolan-3-yl)pyrimidine is a colorless, crystalline solid with a melting point of 144-145°C. It is soluble in water, ethanol, and other organic solvents. It has a variety of applications in organic synthesis, as a reagent in biochemical research, and in pharmaceuticals.
Applications De Recherche Scientifique
4-Chloro-2-(oxolan-3-yl)pyrimidine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amides and esters. It is also used as a catalyst in the synthesis of heterocyclic compounds and in the preparation of optical isomers. In addition, 4-Chloro-2-(oxolan-3-yl)pyrimidine is used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(oxolan-3-yl)pyrimidine is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules and form new compounds. This process is known as nucleophilic substitution. It is also believed that 4-Chloro-2-(oxolan-3-yl)pyrimidine can act as an inhibitor of enzymes, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(oxolan-3-yl)pyrimidine are not well understood. However, it is believed that this compound can act as an inhibitor of enzymes, which can affect the biochemical and physiological processes in the body. In addition, it is believed that this compound can interact with other molecules and form new compounds, which can have an effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Chloro-2-(oxolan-3-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of synthesis reactions. However, it is also important to note that 4-Chloro-2-(oxolan-3-yl)pyrimidine is a hazardous material, and proper safety precautions must be taken when handling it.
Orientations Futures
There are a number of potential future directions for research involving 4-Chloro-2-(oxolan-3-yl)pyrimidine. One possible direction is the development of new synthetic methods for the preparation of this compound. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound on the body. Finally, research could be done to explore the potential applications of this compound in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(oxolan-3-yl)pyrimidine is a multistep process that involves the use of a variety of chemicals and reagents. The first step is the formation of an oxazole from an aldehyde and a primary amine. This is followed by a nucleophilic substitution reaction to yield 4-chloro-2-(oxolan-3-yl)pyrimidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(oxolan-3-yl)pyrimidine involves the reaction of 4-chloropyrimidine with oxirane in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloropyrimidine", "oxirane", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add oxirane dropwise to a solution of 4-chloropyrimidine in a suitable solvent (e.g. DMF) and base (e.g. potassium hydroxide) at room temperature.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product as a white solid." ] } | |
Numéro CAS |
1159814-17-1 |
Nom du produit |
4-chloro-2-(oxolan-3-yl)pyrimidine |
Formule moléculaire |
C8H9ClN2O |
Poids moléculaire |
184.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



